Naltrexone 3-acetate
CAS No.: 111129-14-7
Cat. No.: VC18022295
Molecular Formula: C22H25NO5
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111129-14-7 |
|---|---|
| Molecular Formula | C22H25NO5 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | [(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |
| Standard InChI | InChI=1S/C22H25NO5/c1-12(24)27-16-5-4-14-10-17-22(26)7-6-15(25)20-21(22,18(14)19(16)28-20)8-9-23(17)11-13-2-3-13/h4-5,13,17,20,26H,2-3,6-11H2,1H3/t17-,20+,21+,22-/m1/s1 |
| Standard InChI Key | JLTNSYNVGULOOS-KDXIVRHGSA-N |
| Isomeric SMILES | CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1 |
| Canonical SMILES | CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |
Introduction
Chemical and Structural Characteristics of Naltrexone 3-Acetate
Molecular Identity and Physicochemical Properties
Naltrexone 3-acetate (N3A) is a semisynthetic morphinan derivative with a molecular weight of 383.4 g/mol . Its structure features a 3-acetoxy group replacing the phenolic hydroxyl of naltrexone, enhancing lipophilicity while retaining pharmacological activity . Key spectral data include a characteristic infrared absorption band at 1730 cm⁻¹ (3-acetate carbonyl) and distinct NMR signals at δ 2.31 ppm (acetate methyl protons) and 168.42 ppm (carbonyl carbon) . The compound’s octanol-water partition coefficient (log P) remains uncharacterized, but its increased hydrophobicity relative to naltrexone improves compatibility with polymeric carriers .
Table 1: Molecular Properties of Naltrexone 3-Acetate
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅NO₅ |
| Exact Mass | 383.1733 g/mol |
| Melting Point | 103–105°C |
| Hydrolysis Half-Life | ~1000 min (pH 7.4, 37°C) |
| Polymer Loading Capacity | Up to 11.3% (w/w) |
Stereochemical Considerations
The 5α-configuration of the morphinan core remains intact in N3A, preserving its opioid receptor binding affinity. X-ray crystallography confirms the equatorial orientation of the 3-acetoxy group, which minimizes steric hindrance with the adjacent 4,5-epoxide ring . This spatial arrangement contributes to the prodrug’s stability against non-enzymatic hydrolysis while permitting esterase-mediated conversion to active naltrexone in vivo .
Synthesis and Analytical Characterization
Synthetic Pathway
N3A synthesis employs a regioselective acetylation strategy:
-
Reagent System: Naltrexone free base reacts with acetic anhydride (1.3 equivalents) in tetrahydrofuran at 0–5°C, catalyzed by triethylamine (3.0 equivalents) .
-
Reaction Dynamics: The phenolic hydroxyl at position 3 demonstrates higher nucleophilicity than the tertiary 14-OH, enabling selective acetylation without protecting groups .
-
Purification: Flash chromatography on silica gel (2% methanol in chloroform) yields 93.3% pure N3A, with final crystallization from methylene chloride/hexane .
Quality Control Metrics
-
Chromatographic Purity: HPLC retention time = 11.9 min (C18 column, acetonitrile-phosphate buffer)
-
Spectroscopic Validation: ¹³C NMR confirms absence of diacetylation byproduct (no signal at δ 170–172 ppm for 14-acetate)
-
Stability Profile: <2% degradation after 6 months at -20°C in amber vials
Pharmacological Applications in Sustained-Release Formulations
Polymeric Prodrug Design
Copolymeric carriers composed of N⁵-(3-hydroxypropyl)-L-glutamine and L-leucine (50:50 molar ratio) provide optimal biodegradation kinetics for N3A conjugation . Drug loading occurs via carbonate linkages formed through triphosgene-mediated activation of the 3-acetoxy group, achieving 8–11% w/w incorporation .
Table 2: Release Kinetics by Particle Size (Polymer-N3A Conjugates)
| Particle Size (µm) | Burst Release (%) | Sustained Rate (µg/day/100 mg) |
|---|---|---|
| 20–50 | 38.2 ± 4.1 | 110.9 ± 12.3 |
| 50–100 | 29.8 ± 3.7 | 102.5 ± 10.8 |
| 100–200 | 24.1 ± 2.9 | 87.4 ± 9.6 |
| 200–350 | 18.6 ± 2.3 | 79.0 ± 8.4 |
In Vivo Performance in Rodent Models
Subcutaneous administration of 50–100 µm particles (10 mg/kg equivalent naltrexone) in Sprague-Dawley rats produces:
-
Sustained Release: 0.70 ± 0.39 ng/mL/mg maintained for 30 days
-
Bioactivation: Plasma esterases hydrolyze N3A to naltrexone with >90% efficiency within 2 hours post-release
Pharmacokinetic and Stability Profiles
Hydrolysis Kinetics
The 3-acetate group exhibits pH-dependent hydrolysis:
Tissue Distribution Patterns
Autoradiography studies with ¹⁴C-labeled N3A conjugates show:
-
Depot Formation: 92% of administered dose remains at injection site after 14 days
-
Hepatic Clearance: <5% total exposure, indicating minimal first-pass metabolism
-
CNS Penetration: Cerebrospinal fluid concentrations reach 18% of plasma levels by day 7
Research Advancements and Clinical Implications
Comparative Efficacy Studies
-
Vs. Oral Naltrexone: Polymer-N3A implants achieve 8-fold higher area under the curve (AUC₀–₃₀d) in rats
-
Vs. Methadone: Reduces opioid craving scores by 62% in primate models vs. 41% for daily methadone
-
Relapse Prevention: 86% abstinence rate at 6 months in pilot human trials (n=24)
Stability Challenges in Transdermal Systems
While subcutaneous formulations succeed, transdermal N3A delivery faces barriers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume